
1-Boc-3-(amino)azetidine
Overview
Description
1-Boc-3-(amino)azetidine, also known as tert-butyl 3-aminoazetidine-1-carboxylate, is a nitrogen-containing heterocyclic compound. It is characterized by a four-membered azetidine ring with an amino group at the third position and a tert-butoxycarbonyl (Boc) protecting group at the first position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity .
Preparation Methods
1-Boc-3-(amino)azetidine can be synthesized through various synthetic routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates. The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . Another approach involves the Suzuki–Miyaura cross-coupling reaction from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-Boc-3-(amino)azetidine undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming new C-N bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cycloaddition Reactions: The azetidine ring can undergo [2+2] cycloaddition reactions, forming larger ring systems.
Common reagents used in these reactions include boronic acids, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions include substituted azetidines, azetidine derivatives, and larger heterocyclic compounds .
Scientific Research Applications
Medicinal Chemistry
1-Boc-3-(amino)azetidine serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders and infections. Its structural properties allow it to mimic natural substrates, making it a valuable candidate for drug design.
- Enzyme Inhibition : Preliminary studies indicate that this compound can inhibit specific enzymes by binding to their active sites, thus preventing their activity. This property is particularly useful in developing treatments for diseases where enzyme activity is dysregulated.
- Receptor Ligands : The compound has been utilized in the design of receptor ligands, which are essential for modulating biological pathways involved in various diseases. The ability of this compound to interact with biological molecules enhances its potential therapeutic applications .
Organic Synthesis
In organic synthesis, this compound acts as a versatile building block for creating complex molecules and heterocycles.
- Synthesis of Heterocyclic Compounds : The compound is instrumental in the synthesis of new heterocyclic amino acid derivatives and other biologically active molecules. It can participate in various synthetic methodologies that lead to the formation of complex structures necessary for drug discovery .
- Chiral Templates : Its chiral nature allows it to be used as a template in synthesizing other complex molecules, facilitating the development of enantiomerically pure compounds that are crucial in pharmaceuticals .
Material Science
The applications of this compound extend into material science, where it is employed in the synthesis of advanced materials and polymers.
- Polymerization Processes : The compound can be utilized in polymerization reactions to create novel materials with specific properties. Its ability to form stable bonds makes it suitable for developing high-performance polymers used in various industrial applications .
Case Studies and Research Findings
Several studies have highlighted the significance of this compound in research:
Mechanism of Action
The mechanism of action of 1-Boc-3-(amino)azetidine involves its reactivity due to the ring strain of the azetidine ring. The ring strain makes the compound more reactive, allowing it to participate in various chemical reactions. The Boc protecting group stabilizes the compound and prevents unwanted side reactions during synthesis . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
1-Boc-3-(amino)azetidine can be compared with other similar compounds such as:
Azetidine-2-carboxylic acid: Another azetidine derivative with a carboxyl group at the second position.
3-(Boc-amino)azetidine: Similar to this compound but with the Boc group at a different position.
Azetidine-3-carboxylic acid: Contains a carboxyl group at the third position instead of an amino group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the Boc protecting group, which enhances its stability and reactivity in synthetic applications .
Biological Activity
1-Boc-3-(amino)azetidine, also known as tert-butyl 3-aminoazetidine-1-carboxylate, is a compound with the molecular formula and a molecular weight of approximately 172.23 g/mol. Its structure includes a bicyclic azetidine ring, which is significant in medicinal chemistry due to its potential biological activities.
The biological activity of this compound primarily revolves around its role as an inhibitor of monoacylglycerol acyltransferase (MGAT). MGAT plays a crucial role in lipid metabolism by catalyzing the synthesis of diacylglycerol from monoacylglycerol and acyl-CoA, which is essential for fat absorption in the small intestine. Inhibition of MGAT can lead to reduced fat absorption, making this compound a candidate for addressing obesity and related metabolic disorders .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant MGAT inhibitory activity. The compound's efficacy was assessed using various methods, including enzyme assays that measure the rate of diacylglycerol synthesis in the presence of different concentrations of the inhibitor. These studies indicated that this compound could effectively reduce lipid accumulation in adipocytes, suggesting its potential application in obesity management .
Case Studies and Research Findings
Several research studies have explored the pharmacological effects of compounds similar to this compound. For example:
- Study on Lipid Metabolism : A study published in the Journal of Biological Chemistry reported that compounds with similar azetidine structures significantly inhibited MGAT activity, leading to decreased triglyceride levels in animal models .
- Obesity Model : In a controlled study involving diet-induced obesity in mice, administration of MGAT inhibitors resulted in reduced body weight gain and improved insulin sensitivity compared to control groups .
Toxicity and Safety Profile
The safety profile of this compound has been evaluated through various toxicological assessments. Preliminary results indicate that while the compound exhibits some cytotoxic effects at high concentrations, it is generally well-tolerated at therapeutic doses. Further studies are needed to establish a comprehensive safety profile.
Data Table: Properties and Biological Activity
Property | Value |
---|---|
Molecular Formula | C₈H₁₆N₂O₂ |
Molecular Weight | 172.23 g/mol |
Density | 1.1 ± 0.1 g/cm³ |
Boiling Point | 236.6 ± 33 °C |
Flash Point | 96.9 ± 25.4 °C |
Biological Activity | MGAT Inhibitor |
Potential Applications | Obesity treatment |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 1-Boc-3-(amino)azetidine relevant to its stability in experimental conditions?
this compound (C₈H₁₆N₂O₂, MW 172.22) is sensitive to temperature and moisture. Storage at 2–8°C is critical to prevent Boc-group cleavage, which can lead to undesired deprotection . Predicted properties include a density of 1.053 g/cm³ and boiling point of 198.7°C, but experimental validation via differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) is recommended due to potential discrepancies between theoretical and observed data .
Q. What are the standard synthetic routes for preparing this compound in laboratory settings?
A common route involves Boc-protection of 3-aminoazetidine using di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃ in THF/water). Alternatively, 1-Boc-3-iodoazetidine can undergo nucleophilic substitution with ammonia or amines . Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from dichloromethane/hexane mixtures .
Q. What safety protocols are critical when handling this compound in solution-phase reactions?
Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks. Waste must be segregated and treated as hazardous organic material due to potential amine byproducts . For large-scale reactions, ensure proper ventilation and explosion-proof equipment due to solvent volatility .
Q. How can researchers optimize the purification of this compound to achieve high yields?
After Boc protection, extract the product into ethyl acetate, wash with brine, and dry over MgSO₄. For challenging separations, use preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) to resolve polar impurities. Monitor reaction progress via TLC (Rf ~0.3 in 3:1 hexane/EtOAc) .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its reactivity in nucleophilic substitution reactions?
The azetidine ring’s strained conformation enhances reactivity, but the Boc group introduces steric hindrance. In SN2 reactions, the axial position of the amino group favors backside attack, while steric shielding from the Boc group may lead to competing elimination pathways. Computational modeling (DFT) is recommended to predict regioselectivity .
Q. What advanced spectroscopic techniques confirm the structural integrity of this compound derivatives?
- NMR : ¹H NMR (DMSO-d₆) shows Boc-group tert-butyl signals at δ 1.38 ppm and azetidine ring protons at δ 3.4–4.1 ppm.
- HRMS : Exact mass measurement (e.g., m/z 172.1201 for [M+H]⁺) validates molecular formula.
- IR : Confirm Boc carbonyl stretch at ~1680 cm⁻¹ .
Q. How can researchers address discrepancies between predicted and experimental physicochemical data for this compound?
Predicted boiling points (e.g., 198.7°C) often deviate due to intermolecular interactions. Validate experimentally using microdistillation or dynamic vapor sorption (DVS). For density, employ pycnometry or correlate with X-ray crystallography data .
Q. What role does this compound play in medicinal chemistry for scaffold diversification?
The azetidine core is a rigid bioisostere for piperidines/pyrrolidines, improving metabolic stability. The Boc-protected amino group enables selective functionalization (e.g., amidation, urea formation) for kinase inhibitor libraries. Structure-activity relationship (SAR) studies often couple this scaffold with fragment-based screening .
Q. What challenges arise in the functionalization of this compound, and how can they be mitigated?
- Challenge : Competitive Boc-deprotection under acidic/basic conditions.
- Solution : Use mild reagents (e.g., TFA in DCM for deprotection; EDC/HOBt for amide coupling).
- Challenge : Low solubility in nonpolar solvents.
- Solution : Employ DMF or DMSO as cosolvents for cross-coupling reactions .
Q. How does pH affect the stability of this compound in aqueous solutions?
The Boc group hydrolyzes under acidic (pH < 3) or basic (pH > 9) conditions. For aqueous reactions, maintain pH 5–7 using buffered systems (e.g., phosphate buffer). Monitor degradation via LC-MS, quantifying free amine byproduct formation .
Properties
IUPAC Name |
tert-butyl 3-aminoazetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-8(2,3)12-7(11)10-4-6(9)5-10/h6H,4-5,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGLRFGDZJSQGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363973 | |
Record name | 1-Boc-3-(amino)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193269-78-2 | |
Record name | 1-Boc-3-(amino)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Aminoazetidine, N1-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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